amine CAS No. 320422-51-3](/img/structure/B2991352.png)
(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of two aromatic rings, each substituted with a chlorine atom, connected by an ethylidene bridge. The methoxyamine group would likely be a polar functional group, potentially influencing the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorine atoms and the methoxyamine group in this compound suggest that it could have unique properties. For example, the chlorine atoms could increase the compound’s density and boiling point, while the methoxyamine group could influence its polarity and solubility .Scientific Research Applications
Crystal Structure and Protolytic Properties
Research on compounds with a similar structural framework, such as 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one, highlights their crystal structure, protolytic properties, and alkylating activity. These compounds exhibit significant alkylating activity and form distinct crystal structures, suggesting potential applications in material science and as alkylating agents in organic synthesis (Budzisz et al., 2005).
Antimicrobial Activity
Similar compounds, particularly novel quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents that could address resistance issues or target specific microbial strains (Habib et al., 2012).
Electrophilic Amination and Catalytic Applications
Research into the electrophilic amination of catecholboronate esters derived from vinylarenes, including those with chlorophenyl groups, suggests applications in asymmetric synthesis and catalysis. These processes can lead to the development of new synthetic methods for amines, essential components in pharmaceuticals, agrochemicals, and dyes (Knight et al., 1997).
Synthesis and Reactivity
Studies on the synthesis and reactivity of similar compounds, like the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, indicate potential applications in medicinal chemistry. These findings may contribute to the development of new therapeutic agents, particularly those targeting neurological conditions (Ding & Silverman, 1993).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound.
Future Directions
Properties
IUPAC Name |
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVRCZEWRUXJJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

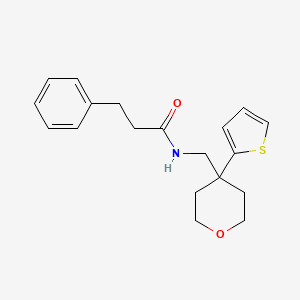
![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2991276.png)
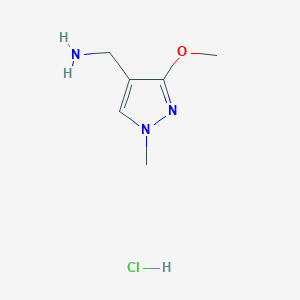
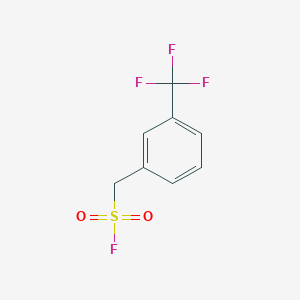

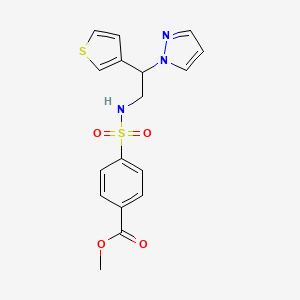
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/no-structure.png)
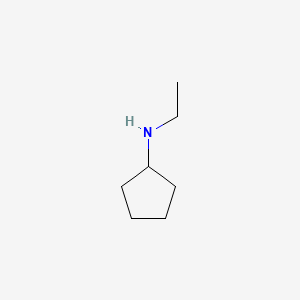
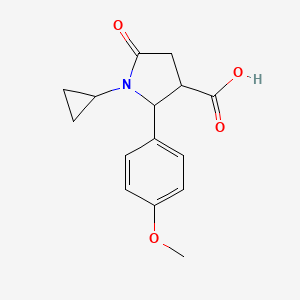
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

